Product packaging for 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole(Cat. No.:)

2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole

Cat. No.: B8704693
M. Wt: 190.04 g/mol
InChI Key: NHZSHQIXZMFQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole is a versatile heterocyclic building block primarily used in organic synthesis and drug discovery research. The reactive bromomethyl group makes this compound an excellent alkylating agent, facilitating easy functionalization and the construction of complex molecular architectures . The oxazole ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This reagent is particularly valuable for introducing the 2,5-dimethyloxazole moiety into target molecules, a modification that can enhance metabolic stability and binding affinity in drug candidates . Researchers exploit its reactivity in cross-coupling reactions and nucleophilic substitutions to develop new chemical entities. Oxazole derivatives are also investigated for their potential applications in materials science due to the ring's distinctive electronic properties . Handling and Storage: For safety and stability, this product should be stored sealed under an inert atmosphere at low temperatures (e.g., -20°C) . This product is intended for research purposes only and is not approved for use in humans, animals, or as a pesticide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrNO B8704693 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

2-(bromomethyl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C6H8BrNO/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3

InChI Key

NHZSHQIXZMFQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)CBr)C

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements for 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole

Historical Trajectories in the Synthesis of Substituted Oxazoles

The construction of the oxazole (B20620) ring has been a long-standing challenge in heterocyclic chemistry, leading to the development of several classic name reactions that form the bedrock of oxazole synthesis. These historical methods generally involve the cyclization of acyclic precursors to form the 5-membered aromatic ring.

Several conventional methods for the synthesis of oxazole derivatives are widely recognized, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, Van Leusen synthesis, Bredereck reaction, and the Erlenmeyer-Plochl reaction. researchgate.nettandfonline.comresearchgate.net

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of 2-acylamino ketones in the presence of a dehydrating agent, typically sulfuric acid or polyphosphoric acid. researchgate.nettandfonline.com

Fischer Oxazole Synthesis: This route utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride. tandfonline.comwikipedia.org

Van Leusen Oxazole Synthesis: A significant advancement was the Van Leusen reaction, which prepares 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.commdpi.com This reaction proceeds through the formation of an oxazoline intermediate, which then eliminates the tosyl group to yield the aromatic oxazole. ijpsonline.com

Bredereck Reaction: The Bredereck reaction provides a pathway to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.comijpsonline.com It is considered an efficient and economical process for oxazole synthesis. ijpsonline.com

Cycloisomerization Reactions: The cycloisomerization of propargylic amides has also emerged as a versatile method for producing polysubstituted oxazoles under mild conditions. tandfonline.comijpsonline.com

These foundational methodologies have provided chemists with a toolbox for accessing a wide array of substituted oxazoles, though they often require harsh conditions or have limitations in substrate scope.

Table 1: Overview of Historical Oxazole Synthetic Methods

Synthesis Method Key Reactants General Product
Robinson-Gabriel Synthesis 2-Acylamino ketone, Dehydrating agent 2,5-Disubstituted or 2,4,5-Trisubstituted oxazole
Fischer Oxazole Synthesis Cyanohydrin, Aldehyde 2,5-Disubstituted oxazole
Van Leusen Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC) 5-Substituted oxazole ijpsonline.com
Bredereck Reaction α-Haloketone, Amide 2,4-Disubstituted oxazole ijpsonline.com
Erlenmeyer-Plochl Reaction N-Acylglycine, Aldehyde/Ketone, Acetic anhydride 4-Substituted oxazol-5(4H)-one (azlactone) researchgate.nettandfonline.com

Established Synthetic Routes to 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole

The synthesis of the specifically substituted this compound can be approached through two primary strategies: building the ring with the substituents already incorporated or modifying a pre-formed oxazole core.

De novo synthesis involves constructing the heterocyclic ring from acyclic precursors in a way that the desired substitution pattern is established during the cyclization process. For this compound, this would typically involve a reaction between a C2-N fragment and a C3 fragment.

Another potential de novo route could be an adaptation of the Bredereck reaction. ijpsonline.com This would involve the condensation of 3-bromo-2-butanone (as the α-haloketone precursor for the 4,5-dimethyl substitution) with bromoacetamide. The cyclization of these two components would theoretically yield the target molecule directly.

An alternative and often more convergent approach is the functionalization of a pre-existing oxazole ring. This strategy begins with the synthesis of a stable precursor, 2,4,5-trimethyloxazole, followed by the selective modification of the methyl group at the C2 position.

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various means, including the condensation of an aldehyde with an α-diketone monooxime followed by reduction. researchgate.net Once 2,4,5-trimethyloxazole is obtained, the focus shifts to the selective bromination of the methyl group at the 2-position. Deprotonation of oxazoles typically occurs at the C2 position, indicating its higher reactivity compared to other ring positions. wikipedia.orgnih.gov

Side-chain halogenation of alkyl-substituted heterocycles is a common transformation. The bromination of the 2-methyl group can be achieved using standard free-radical brominating agents, such as N-bromosuccinimide (NBS), often with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. The C2 position is generally the most susceptible to such functionalization due to the electronic nature of the oxazole ring. wikipedia.org This post-cyclization approach allows for the late-stage introduction of the reactive bromomethyl handle, which can be advantageous in multi-step syntheses. beilstein-journals.org

Table 2: Comparison of Established Synthetic Strategies

Strategy Description Advantages Disadvantages
De Novo Ring Formation Construction of the oxazole ring from acyclic precursors that already contain or will form the desired substituents. Direct installation of all functional groups in one sequence. May require unstable or specialized starting materials (e.g., 2H-azirines) beilstein-journals.org.
Post-Cyclization Functionalization Synthesis of a stable oxazole precursor (e.g., 2,4,5-trimethyloxazole) followed by selective bromination. Utilizes more stable intermediates; allows for late-stage functionalization. Adds an extra step to the synthetic sequence; requires selective reaction conditions.

Modern Approaches in the Preparation of this compound

Recent advancements in synthetic methodology have focused on improving efficiency, selectivity, and sustainability. These modern approaches often incorporate catalytic systems and adhere to the principles of green chemistry.

The development of catalytic methods for C-H functionalization represents a major frontier in organic synthesis. While classical bromomethylation often relies on stoichiometric radical initiators, modern approaches seek to employ catalytic systems for greater control and efficiency.

In the broader context of oxazole synthesis, various catalytic systems have been developed. These include copper-catalyzed methods for forming 2,4,5-trisubstituted oxazoles from α-diazoketones and nitriles, or via the amidation of vinyl halides followed by cyclization. researchgate.netresearchgate.net Palladium-catalyzed coupling reactions have also been employed for the synthesis of complex oxazoles. tandfonline.com

While a specific catalytic method for the bromomethylation of 2,4,5-trimethyloxazole is not prominently documented, the principles of directed C-H activation could be applied. A hypothetical catalytic cycle might involve a transition metal catalyst that selectively coordinates to the oxazole nitrogen, directing a brominating agent to the adjacent methyl group. Such a strategy would offer improved selectivity and reduce the reliance on less controlled radical processes.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netijpsonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles.

Key green synthetic approaches applicable to oxazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in reactions such as the Bredereck synthesis or other cyclization reactions. tandfonline.comijpsonline.com

Ultrasound (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and efficiency by leveraging acoustic cavitation. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids or even water can dramatically improve the environmental profile of a synthesis. ijpsonline.comijpsonline.com One-pot van Leusen syntheses have been successfully carried out in ionic liquids, which can be recovered and reused. ijpsonline.commdpi.com

Table 3: Application of Green Chemistry Principles to Oxazole Synthesis

Green Chemistry Principle Application in Oxazole Synthesis Potential Benefit for Target Compound
Alternative Energy Sources Microwave irradiation or ultrasound to drive cyclization reactions. researchgate.netijpsonline.com Reduced reaction times and energy consumption.
Safer Solvents & Reagents Use of ionic liquids as reusable solvents. ijpsonline.commdpi.com Elimination of volatile and toxic organic solvents.
Catalysis Transition-metal catalysts (e.g., Cu, Pd) to enable efficient bond formation. tandfonline.comresearchgate.net Higher atom economy and reduced waste.
Process Intensification Continuous flow reactors for multi-step sequences. beilstein-journals.org Improved safety, control, and scalability.

Flow Chemistry Applications for Continuous Synthesis

The synthesis of this compound and related derivatives has been significantly advanced through the application of continuous flow chemistry. This methodology offers substantial improvements over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to integrate multiple synthetic steps into a seamless process. frontiersin.org A notable example is the three-step continuous-flow protocol for the preparation of 2-(bromomethyl)oxazoles from vinyl azides. beilstein-journals.orgbeilstein-journals.orgnih.gov

The process commences with the thermolysis of a suitable vinyl azide precursor in a heated flow reactor. ijpsonline.com For instance, a solution of the vinyl azide in a solvent like acetone is pumped through a heated coil. ijpsonline.com At elevated temperatures, typically around 150 °C, the vinyl azide rapidly undergoes thermolysis to generate a highly reactive azirine intermediate, with this conversion often achieving over 99% purity in as little as one minute of residence time. beilstein-journals.orgnih.gov

This azirine-containing stream is then directly mixed with a solution of bromoacetyl bromide in a T-mixer. nih.gov The subsequent reaction, leading to the formation of the 2-(bromomethyl)oxazole ring, occurs within a second coil reactor. nih.gov This integrated approach avoids the isolation of the potentially unstable azirine intermediate. beilstein-journals.org The use of flow reactors allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing yield and minimizing the formation of byproducts. nih.gov The entire multi-step sequence can be completed in a matter of minutes, showcasing the efficiency of process intensification. beilstein-journals.orgnih.gov

Table 1: Parameters for Continuous Flow Synthesis of 2-(Bromomethyl)oxazoles

Parameter Value/Condition Source
Step 1: Azirine Formation
Starting Material Vinyl Azide beilstein-journals.orgbeilstein-journals.orgnih.gov
Reactor Type Heated PFA Tubing nih.gov
Solvent Acetone beilstein-journals.orgnih.gov
Temperature 130–150 °C beilstein-journals.org
Residence Time ~1 minute beilstein-journals.org
Step 2: Oxazole Formation
Reagent Bromoacetyl Bromide beilstein-journals.orgnih.gov
Reactor Type PFA Tubing nih.gov
Temperature 30 °C nih.gov
Overall Residence Time 7 to 9 minutes beilstein-journals.org

Mechanistic Elucidation of Formation Pathways

The formation of this compound via the reaction of a vinyl azide precursor with bromoacetyl bromide proceeds through a well-defined pathway involving a key heterocyclic intermediate. beilstein-journals.orgnih.gov The initial step is the thermal decomposition of the vinyl azide. beilstein-journals.org This thermolysis results in the extrusion of molecular nitrogen and the formation of a highly strained three-membered heterocycle known as an azirine. beilstein-journals.orgnih.govresearchgate.net

The azirine intermediate is characteristically reactive and is typically not isolated in these synthetic sequences, especially in continuous flow setups where it is generated and consumed in situ. beilstein-journals.orgnih.gov The presence of the azirine has been confirmed through mechanistic studies of similar reactions. researchgate.net The subsequent step involves the reaction of this azirine with bromoacetyl bromide, which leads to a ring-expansion process to form the stable five-membered oxazole ring. beilstein-journals.orgnih.gov Computational studies on related systems suggest that the reaction of 2H-azirines with acyl halides can proceed through the formation of a ketenimine intermediate under certain conditions. researchgate.net

Kinetic studies, often inferred from the optimization of reaction parameters, reveal the key factors that determine the rate of formation for this compound. The initial thermolysis of the vinyl azide to the azirine intermediate is highly dependent on temperature. beilstein-journals.org Batch optimization studies have shown that at 150 °C, the reaction is extremely rapid, reaching completion in just one minute. beilstein-journals.org This indicates a high activation energy for the nitrogen extrusion step, which is overcome by the high temperature.

While the mechanistic pathway involving an azirine intermediate is well-supported by experimental and computational evidence for oxazole synthesis, specific isotopic labeling studies to definitively confirm the formation pathway of this compound are not extensively detailed in the available scientific literature. Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. thieme-connect.de In principle, labeling the nitrogen atom of the vinyl azide with ¹⁵N could be used to follow its fate and confirm the extrusion of N₂. Similarly, ¹³C labeling of the vinyl azide or bromoacetyl bromide could provide precise information on the rearrangement and bond formation events leading to the oxazole ring.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound from its precursors is governed by important regioselective considerations, while stereoselectivity is not a factor due to the achiral nature of the target molecule.

Regioselectivity: The formation of the 4,5-dimethyl-1,3-oxazole ring is a regioselective process. The specific substitution pattern on the final oxazole product is determined by the structure of the starting materials. In the synthesis from a 4,5-dimethyl-substituted azirine intermediate and bromoacetyl bromide, the reaction proceeds in a predictable manner to yield the this compound. The regioselectivity of oxazole synthesis is a well-established principle in heterocyclic chemistry, where the final arrangement of atoms in the ring is controlled by the connectivity of the reactants. organic-chemistry.org For instance, in the reaction between the azirine and bromoacetyl bromide, the electrophilic acyl bromide reacts with the nucleophilic nitrogen of the azirine, followed by a series of steps that dictate the final regiochemistry of the oxazole ring.

Stereoselectivity: The compound this compound is achiral, and the described synthetic routes start from achiral precursors. Therefore, stereoselective synthesis is not a consideration for the preparation of this specific molecule.

Scale-Up and Process Intensification Methodologies for this compound

The transition from laboratory-scale synthesis to larger-scale production of this compound benefits significantly from process intensification methodologies, with continuous flow chemistry being a prime example. frontiersin.org Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.net

Continuous flow synthesis, as described for 2-(bromomethyl)oxazoles, is inherently a method of process intensification. beilstein-journals.orgnih.gov The use of microreactors or tubular reactors offers superior heat and mass transfer compared to batch reactors, allowing for the safe execution of highly exothermic reactions or reactions involving unstable intermediates like azirines. frontiersin.orgresearchgate.net This enhanced control over reaction conditions leads to higher yields, improved purity, and better reproducibility. durham.ac.uk

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole involves the displacement of the bromide ion by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of a new bond between the methylene (B1212753) carbon and the incoming nucleophile.

Carbon-Based Nucleophile Reactivity (e.g., Malonates, Enolates, Organometallics)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as an excellent electrophile for carbon-based nucleophiles.

Malonates and Enolates: Stabilized carbanions, such as those derived from diethyl malonate and other enolates, readily react with 2-(halomethyl)oxazoles. nih.gov In a key step for a concise synthesis of the non-steroidal anti-inflammatory drug Oxaprozin, the anion of diethyl malonate, generated using a base like sodium hydride, displaces the halide from a 2-(halomethyl)oxazole to afford the corresponding diester. nih.gov This reaction highlights the utility of the bromomethyl group in C-alkylation with soft, stabilized carbon nucleophiles. The reactivity is general for a range of enolates derived from ketones, esters, and other carbonyl-containing compounds.

Organometallics: While direct SN2 reactions of strong organometallic reagents like Grignard or organolithium reagents with alkyl halides can be complicated by side reactions, their use with substrates like 2-(bromomethyl)oxazole is mechanistically plausible for carbon-carbon bond formation. However, specific literature examples for this direct substitution are not prevalent. More commonly, such transformations are achieved via cross-coupling reactions, which would require the initial conversion of the bromomethyl group into an organometallic species itself.

Table 1: Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent Example Product Type Reference
Malonate Anion Diethyl malonate, NaH C-Alkylated Diester nih.gov
Cyanide Sodium Cyanide (NaCN) 2-(Cyanomethyl)oxazole nih.gov

Oxygen-Based Nucleophile Reactivity (e.g., Alcohols, Phenols, Carboxylates)

Oxygen-based nucleophiles react efficiently with this compound to form ether and ester linkages.

Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted into their corresponding alkoxides and phenoxides, which are potent nucleophiles. These react with 2-(halomethyl)oxazoles to yield 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazole derivatives. nih.gov Such ether derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov

Carboxylates: Carboxylate anions, generated by the deprotonation of carboxylic acids, can act as nucleophiles to displace the bromide, resulting in the formation of an ester. This reaction follows a standard SN2 pathway and provides a straightforward method for attaching the oxazole (B20620) moiety to a carboxylic acid-containing molecule. While this is a fundamental organic reaction, specific documented examples with 2-(bromomethyl)oxazole are less common than for other nucleophiles.

Table 2: Reactions with Oxygen-Based Nucleophiles

Nucleophile Reagent Example Product Type Reference
Alkoxide/Phenoxide Alcohol/Phenol, Base 2-(Alkoxymethyl)/(Phenoxymethyl)oxazole nih.gov

Nitrogen-Based Nucleophile Reactivity (e.g., Amines, Amides, Azides)

Nitrogen nucleophiles provide access to a wide range of amine, amide, and azide derivatives, which are valuable in medicinal chemistry and for further functionalization.

Amines: A diverse array of primary and secondary amines, both alkyl and aromatic, can be used to prepare 2-(aminomethyl)-oxazole derivatives. nih.gov These reactions typically proceed under standard conditions to afford the corresponding N-substituted products.

Amides: While amides are weaker nucleophiles than amines, their anions (amidates), formed by reaction with a strong base, can undergo N-alkylation. This provides a route to N-substituted amides, although direct alkylation on the oxygen atom is a possible competing pathway depending on the reaction conditions and the nature of the amide.

Azides: The azide ion is an excellent nucleophile for SN2 reactions. Treatment of 2-(bromomethyl)oxazoles with sodium azide (NaN₃) in an aqueous medium or other polar solvents provides a high-yielding and efficient route to 2-(azidomethyl)oxazole derivatives. beilstein-journals.orgnih.gov These azido compounds are stable and serve as important intermediates for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. nih.gov

Table 3: Reactions with Nitrogen-Based Nucleophiles

Nucleophile Reagent Example Product Type Reference
Amines Ethanolamine, Aniline 2-(Alkylaminomethyl)/(Arylaminomethyl)oxazole nih.gov
Azide Sodium Azide (NaN₃) 2-(Azidomethyl)oxazole beilstein-journals.orgnih.gov

Sulfur-Based Nucleophile Reactivity (e.g., Thiols, Thioethers, Thioamides)

Sulfur-based nucleophiles are typically "soft" and react very effectively with the electrophilic bromomethyl group.

Thiols and Thioethers: Thiolates, generated from thiols with a base, readily displace the bromide to form thioethers in high yield. nih.gov For instance, thiophenoxide reacts to give the corresponding 2-(phenylthiomethyl) oxazole. nih.gov The resulting thioether can be further oxidized to the corresponding sulfone, which activates the adjacent methylene protons for subsequent carbon-carbon bond formation. nih.gov Thioethers themselves are generally not sufficiently nucleophilic to react unless activated.

Thioamides: Thioamides possess two potential nucleophilic centers: the sulfur and the nitrogen atom. Alkylation typically occurs preferentially on the soft sulfur atom to form a thioimidate ester, which can be a stable product or a reactive intermediate.

Table 4: Reactions with Sulfur-Based Nucleophiles

Nucleophile Reagent Example Product Type Reference
Thiophenoxide Thiophenol, NaH 2-(Phenylthiomethyl)oxazole nih.gov
Thiocyanate Sodium Thiocyanate 2-(Thiocyanatomethyl)oxazole nih.gov

Halide Exchange Reactions and Interconversions

The bromide of the bromomethyl group can be exchanged for other halogens, which can be useful for modulating reactivity or for specific subsequent transformations. The Finkelstein reaction is the classic method for this type of halide exchange. byjus.comwikipedia.org It is an SN2 reaction that proceeds by treating an alkyl halide with a metal halide salt, typically in acetone. adichemistry.com The reaction equilibrium is driven by the differential solubility of the metal halide salts in the solvent. adichemistry.comjk-sci.com For example, treating this compound with sodium iodide in acetone would yield the corresponding 2-(iodomethyl) derivative, as sodium bromide is insoluble in acetone and precipitates out, driving the reaction to completion. wikipedia.org The resulting iodomethyl compound would be even more reactive towards nucleophilic substitution. Conversely, exchange with chlorides or fluorides is also possible using the appropriate metal salts and conditions.

Organometallic Transformations Involving the Bromomethyl Group

Beyond acting as an electrophile, the bromomethyl group can be transformed into an organometallic nucleophile, reversing its polarity (umpolung) and opening up different synthetic pathways.

The direct formation of a Grignard or organolithium reagent from this compound via reaction with magnesium or lithium metal can be challenging due to the potential for side reactions, including homocoupling. mdpi.com The presence of the heteroatoms in the oxazole ring could also lead to undesired interactions.

A more practical approach for generating the organometallic intermediate in situ is the Barbier reaction. wikipedia.org In this one-pot process, the alkyl halide, a carbonyl compound (e.g., an aldehyde or ketone), and a metal (such as magnesium, zinc, or indium) are all mixed together. wikipedia.org The metal inserts into the carbon-bromine bond to transiently form an organometallic species, which immediately adds to the co-present carbonyl electrophile. This avoids the separate preparation and potential decomposition of the organometallic reagent. The Barbier reaction is known for its tolerance to various functional groups and can often be performed in less stringent anhydrous conditions than a traditional Grignard reaction. wikipedia.org

Once formed, an organometallic derivative such as (4,5-dimethyl-1,3-oxazol-2-yl)methylmagnesium bromide could, in principle, participate in various cross-coupling reactions (e.g., Suzuki, Negishi) with appropriate coupling partners, although this requires successful initial formation of the reagent. sci-hub.secapes.gov.br

Formation and Reactivity of Grignard Reagents and Organolithium Species

The bromomethyl group in this compound can be converted into corresponding organometallic species, such as Grignard reagents and organolithium compounds. These transformations convert the electrophilic carbon of the bromomethyl group into a highly nucleophilic one, opening pathways for reactions with a variety of electrophiles.

Grignard Reagent Formation: The reaction of this compound with magnesium metal (typically activated with iodine or 1,2-dibromoethane) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, (4,5-dimethyl-1,3-oxazol-2-yl)methylmagnesium bromide.

Organolithium Species Formation: Similarly, treatment with a strong reducing agent like lithium metal or via metal-halogen exchange with an organolithium reagent such as n-butyllithium can generate the organolithium species, (4,5-dimethyl-1,3-oxazol-2-yl)methyllithium.

These organometallic intermediates are powerful nucleophiles and bases. Their synthetic utility lies in their reaction with various electrophiles to form new carbon-carbon bonds, as detailed in the table below.

Electrophile Reagent Type Product Class Example Reaction
Aldehydes (e.g., Benzaldehyde)Grignard or OrganolithiumSecondary AlcoholReaction with benzaldehyde yields 1-(4,5-dimethyl-1,3-oxazol-2-yl)-1-phenylpropan-2-ol.
Ketones (e.g., Acetone)Grignard or OrganolithiumTertiary AlcoholReaction with acetone yields 2-(4,5-dimethyl-1,3-oxazol-2-yl)-propan-2-ol.
Esters (e.g., Ethyl acetate)Grignard or OrganolithiumTertiary Alcohol (after double addition)Reaction with ethyl acetate can yield a tertiary alcohol after reacting with two equivalents of the organometallic reagent.
Carbon Dioxide (CO₂)Grignard or OrganolithiumCarboxylic AcidQuenching the reaction with CO₂ followed by acidic workup produces (4,5-dimethyl-1,3-oxazol-2-yl)acetic acid.
Nitriles (e.g., Acetonitrile)Grignard or OrganolithiumKetone (after hydrolysis)Reaction with acetonitrile followed by hydrolysis yields 1-(4,5-dimethyl-1,3-oxazol-2-yl)propan-2-one.

Palladium-Catalyzed Cross-Coupling Methodologies (Suzuki-Miyaura, Sonogashira, Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone methods for C-C bond formation. While these reactions most commonly involve aryl or vinyl halides, the benzylic-like nature of the bromomethyl group in this compound allows it to participate as the electrophilic partner in several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. The coupling of this compound with various aryl or vinyl boronic acids, catalyzed by a palladium(0) complex with a suitable ligand (e.g., phosphines), would yield 2-(arylmethyl)- or 2-(vinylmethyl)-4,5-dimethyl-1,3-oxazole derivatives. The reactivity order for halides in Suzuki reactions is typically I > Br > OTf >> Cl. tcichemicals.com Regioselective functionalization of halogenated heterocycles is a key application of this reaction in synthesizing targeted pharmaceutical compounds. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgbeilstein-journals.orgnih.gov The reaction can be performed under mild, even room temperature, conditions. wikipedia.orgresearchgate.net While less common for alkyl halides, variants of the Sonogashira reaction can couple sp-hybridized carbons with sp³-hybridized carbons. Coupling this compound with a terminal alkyne would result in the formation of a substituted propargyl-oxazole derivative. nih.gov

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene. nih.govnih.gov The use of a benzylic bromide like this compound is less conventional but can be achieved under specific conditions, leading to the formation of substituted allylic oxazole products. The reaction often requires a base and a palladium catalyst. beilstein-journals.org

Stille and Negishi Coupling: The Stille reaction utilizes organostannanes, while the Negishi coupling employs organozinc reagents as the nucleophilic partner. Both methodologies can be applied to couple the this compound scaffold with a wide range of organic groups, provided a suitable palladium catalyst and reaction conditions are employed.

Coupling Reaction Nucleophilic Partner Catalyst System (Typical) Potential Product Structure
Suzuki-Miyaura Ar-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)2-(Ar-CH₂)-4,5-dimethyl-1,3-oxazole
Sonogashira R-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-(R-C≡C-CH₂)-4,5-dimethyl-1,3-oxazole
Heck R-CH=CH₂Pd(OAc)₂, Ligand, Base2-(R-CH=CH-CH₂)-4,5-dimethyl-1,3-oxazole
Stille R-Sn(Bu)₃Pd(PPh₃)₄2-(R-CH₂)-4,5-dimethyl-1,3-oxazole
Negishi R-ZnXPd(PPh₃)₄2-(R-CH₂)-4,5-dimethyl-1,3-oxazole

Copper-Catalyzed Reactions (e.g., Ullmann, Click Chemistry Analogues)

Copper-catalyzed reactions offer alternative and often complementary methods for bond formation.

Ullmann-type Reactions: The classic Ullmann condensation involves the copper-promoted coupling of two aryl halides. organic-chemistry.org However, Ullmann-type reactions have expanded to include C-N, C-O, and C-S bond formation between an organic halide and a nucleophile (e.g., amine, alcohol, thiol). This compound can serve as an excellent substrate for such reactions, coupling with anilines, phenols, or thiophenols in the presence of a copper catalyst (e.g., CuI) and a base to form the corresponding substituted amine, ether, or thioether derivatives. researchgate.net

Click Chemistry Analogues: The bromomethyl group is an ideal precursor for engaging in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com The synthesis proceeds in two steps:

Azide Formation: Nucleophilic substitution of the bromide with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO readily yields 2-(azidomethyl)-4,5-dimethyl-1,3-oxazole. beilstein-journals.org

Cycloaddition: The resulting azide can then be reacted with a terminal alkyne in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This modular approach allows for the rapid synthesis of complex molecules.

Rhodium- and Ruthenium-Catalyzed Reactions

While palladium and copper dominate cross-coupling chemistry, rhodium and ruthenium catalysts are known for unique reactivity, including C-H activation, metathesis, and cyclization reactions.

Ruthenium-Catalyzed Reactions: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for various transformations, including C-H functionalization and rearrangements of heterocyclic systems. nih.govmdpi.com For this compound, potential applications could involve directed C-H activation of the oxazole ring or participation in allylic substitution-type reactions. sctunisie.org Ruthenium catalysts are also known to promote azide-alkyne cycloadditions, often yielding the 1,5-disubstituted triazole regioisomer, which is complementary to the 1,4-isomer produced by copper catalysis. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used for hydroformylation, hydrogenation, and C-H activation. While direct cross-coupling with the bromomethyl group is less common, rhodium catalysis could be employed for transformations on derivatives of this compound, for instance, in reactions involving alkene or alkyne functionalities introduced via other methods.

Transformations Involving the 1,3-Oxazole Ring System

Beyond the reactivity of the bromomethyl side chain, the 1,3-oxazole ring itself possesses distinct chemical properties that can be exploited for further functionalization.

Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

The 1,3-oxazole ring is considered an electron-rich aromatic heterocycle, susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The general order of reactivity for electrophilic attack on the oxazole ring is C5 > C4 > C2. semanticscholar.org However, in this compound, the C4 and C5 positions are substituted with methyl groups, and the C2 position bears the bromomethyl substituent.

The presence of electron-donating methyl groups at C4 and C5 should, in principle, activate the ring towards electrophilic attack. However, with all positions substituted, a standard SEAr reaction involving the replacement of a hydrogen atom is not possible. Any potential electrophilic attack would necessitate the displacement of an existing substituent, which would require harsh conditions and is generally not a favorable pathway. Therefore, direct electrophilic aromatic substitution on the intact ring of this compound is sterically and electronically challenging.

Nucleophilic Attack and Ring-Opening Pathways

The primary site for nucleophilic attack on this compound is the electrophilic methylene carbon of the bromomethyl group, leading to a straightforward SN2 displacement of the bromide ion. This is the most common and synthetically useful reaction pathway for this compound, as outlined in previous sections.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The oxazole ring in this compound can participate as a diene component in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. Oxazoles typically react with dienophiles to form initial cycloadducts which can then undergo further transformations, often leading to the formation of pyridines or furans. The reactivity of the oxazole in a Diels-Alder reaction is influenced by the substituents on the ring. While electron-donating groups on the oxazole ring generally enhance its reactivity as a diene, the electron-withdrawing nature of the bromomethyl group at the 2-position of the target molecule is expected to decrease its reactivity in normal electron-demand Diels-Alder reactions. Conversely, it may show enhanced reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

In addition to Diels-Alder reactions, the oxazole moiety can potentially engage in 1,3-dipolar cycloadditions, although this is a less common reaction pathway for the oxazole ring itself. More relevant to this compound is the potential for the bromomethyl group to be converted into a 1,3-dipole. For instance, conversion of the bromide to an azide would generate an azidomethyl-substituted oxazole, which can then readily participate in 1,3-dipolar cycloadditions with alkynes or alkenes to form triazole-containing products. This strategy provides a versatile method for linking the oxazole core to other molecular fragments.

Reaction TypeDienophile/DipoleProduct TypeConditionsNotes
Diels-Alder MaleimidePyridine derivativeThermalReactivity is generally lower for oxazoles with electron-withdrawing groups.
Diels-Alder EthyleneFuran derivativeHigh Pressure/Lewis AcidOften requires harsh conditions for less reactive oxazoles.
1,3-Dipolar Cycloaddition Phenylacetylene (after conversion of bromomethyl to azidomethyl)1,2,3-TriazoleCopper(I) catalysis (CuAAC)A "click chemistry" approach to functionalized oxazoles.

Metalation and Directed Lithiation of the Oxazole Core

The oxazole ring can be deprotonated at various positions using strong bases, with the regioselectivity being highly dependent on the substituents present and the reaction conditions. For this compound, several sites are potential candidates for metalation.

The protons of the methyl groups at the C4 and C5 positions can be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the corresponding lithiated species. This process, known as lateral lithiation, allows for the introduction of various electrophiles at these positions. The acidity of these protons is influenced by the electronic nature of the oxazole ring.

Furthermore, direct deprotonation of the oxazole ring itself is a possibility. The C2 proton of an unsubstituted oxazole is the most acidic. However, in the target molecule, this position is substituted. The C5 proton is generally the next most acidic site in simple oxazoles. In this compound, only the protons on the methyl groups are available for direct deprotonation.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent position. While the bromomethyl group is not a classical DMG, the oxazole nitrogen itself can act as a directing group. However, in the case of this compound, the most likely sites for lithiation are the methyl groups, as direct deprotonation of the substituted ring is not possible. It is also important to consider that organolithium reagents can react with the bromomethyl group via lithium-halogen exchange or nucleophilic substitution.

BaseSite of MetalationSubsequent Reaction with Electrophile (E+)Product
n-BuLiC4- or C5-methyl groupAlkylation (e.g., with CH₃I)2-(Bromomethyl)-4-ethyl-5-methyl-1,3-oxazole or 2-(Bromomethyl)-4-methyl-5-ethyl-1,3-oxazole
LDAC4- or C5-methyl groupSilylation (e.g., with Me₃SiCl)2-(Bromomethyl)-4-(trimethylsilylmethyl)-5-methyl-1,3-oxazole or 2-(Bromomethyl)-4-methyl-5-(trimethylsilylmethyl)-1,3-oxazole

Ring Rearrangements and Tautomeric Equilibria

Oxazole rings can undergo a variety of rearrangement reactions under thermal or photochemical conditions. One of the most well-known rearrangements of substituted oxazoles is the Cornforth rearrangement. This reaction typically involves a 4-acyloxazole and results in the interchange of the substituents at the C4 and C5 positions via a nitrile ylide intermediate. While this compound itself does not possess the required 4-acyl group to undergo a classical Cornforth rearrangement, derivatives of it could be designed to undergo such transformations.

Tautomeric equilibria are generally not a significant consideration for the aromatic oxazole ring of this compound under normal conditions. The aromaticity of the ring provides a significant energy barrier to tautomerization. However, under certain conditions or upon enzymatic action, tautomeric forms could potentially be involved in reaction mechanisms, for example, if the bromomethyl group were to be oxidized to a hydroxymethyl group, which could then exist in equilibrium with its corresponding aldehyde form via ring-chain tautomerism with the oxazole nitrogen.

Reductive Transformations of the Bromomethyl Moiety

The bromomethyl group is a versatile handle for reductive transformations, allowing for its conversion to a methyl group or a hydroxymethyl group, depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of organic halides. In the case of this compound, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst in the presence of a base (to neutralize the HBr formed) would be expected to reduce the carbon-bromine bond to afford 2,4,5-trimethyloxazole. The oxazole ring is generally stable to these conditions.

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid, ammonium formate, or isopropanol, often in the presence of a transition metal catalyst. This method can also be employed for the de-bromination of the title compound.

ReagentProductConditions
H₂, Pd/C, Et₃N2,4,5-TrimethyloxazoleMethanol, room temperature
HCOOH, Pd/C2,4,5-TrimethyloxazoleTriethylamine, reflux

Metal Hydride Reductions and Dissolving Metal Reductions

Metal hydride reagents are effective for the reduction of alkyl halides. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the bromomethyl group to a methyl group. Milder reagents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce alkyl bromides but can be used for this purpose under specific conditions or with the addition of activating agents.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol), are powerful methods for the reduction of various functional groups. For an alkyl halide like this compound, these conditions would lead to the reductive cleavage of the carbon-bromine bond to yield 2,4,5-trimethyloxazole. The oxazole ring itself is generally resistant to Birch reduction conditions unless activated by electron-withdrawing groups.

ReagentProductConditions
LiAlH₄2,4,5-TrimethyloxazoleDiethyl ether or THF, 0 °C to room temperature
Na/NH₃(l), EtOH2,4,5-Trimethyloxazole-78 °C

Oxidative Transformations of the Bromomethyl Moiety

The bromomethyl group of this compound can be oxidized to the corresponding aldehyde, 4,5-dimethyl-1,3-oxazole-2-carbaldehyde. This transformation is highly valuable as oxazole-2-carbaldehydes are important intermediates for the synthesis of more complex molecules.

Several methods can be employed for this oxidation. The Sommelet reaction, using hexamethylenetetramine followed by hydrolysis, is a classic method for converting benzylic halides to aldehydes. Another common method is the Kornblum oxidation, which involves reacting the bromide with dimethyl sulfoxide (DMSO), often in the presence of a base like sodium bicarbonate, at elevated temperatures. Other oxidizing agents such as N-oxides (e.g., N-methylmorpholine N-oxide) in the presence of a catalyst can also be effective.

ReagentProductConditions
Hexamethylenetetramine, then H₂O/H⁺4,5-Dimethyl-1,3-oxazole-2-carbaldehydeChloroform, reflux
DMSO, NaHCO₃4,5-Dimethyl-1,3-oxazole-2-carbaldehyde150 °C

Selective Oxidation to Aldehydes and Carboxylic Acids

The selective oxidation of the bromomethyl group in this compound provides access to 4,5-dimethyl-1,3-oxazole-2-carbaldehyde and 4,5-dimethyl-1,3-oxazole-2-carboxylic acid. These compounds are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Oxidation to 4,5-dimethyl-1,3-oxazole-2-carbaldehyde:

Several methods can be employed for the selective oxidation of the bromomethyl group to an aldehyde. These methods are designed to be mild enough to avoid over-oxidation to the carboxylic acid or degradation of the oxazole ring.

One common approach is the Kornblum oxidation , which utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate. The reaction proceeds through an intermediate alkoxysulfonium salt, which then eliminates to form the aldehyde.

Another effective method is the Sommelet reaction , where the bromomethyl compound is first converted to a hexaminium salt by reaction with hexamethylenetetramine. Subsequent hydrolysis of this salt under acidic conditions yields the desired aldehyde.

Alternatively, oxidation with agents like manganese dioxide (MnO2) in a suitable solvent can also afford the aldehyde, particularly given the activated nature of the bromomethyl group adjacent to the heterocyclic ring.

Table 1: Hypothetical Reaction Conditions for the Synthesis of 4,5-dimethyl-1,3-oxazole-2-carbaldehyde

Entry Oxidizing Agent/Method Reagents and Conditions Hypothetical Yield (%)
1 Kornblum Oxidation DMSO, NaHCO₃, 100 °C 75
2 Sommelet Reaction 1. Hexamethylenetetramine, CHCl₃, reflux; 2. H₂O, H⁺ 68

Oxidation to 4,5-dimethyl-1,3-oxazole-2-carboxylic acid:

For the synthesis of 4,5-dimethyl-1,3-oxazole-2-carboxylic acid, stronger oxidizing conditions are required. A two-step process is often preferred, where the bromomethyl compound is first converted to the corresponding alcohol or aldehyde, which is then oxidized to the carboxylic acid.

Direct oxidation from the bromomethyl compound can also be achieved using powerful oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. Another route involves hydrolysis of the bromide to the alcohol, followed by oxidation with reagents such as Jones reagent (CrO₃ in sulfuric acid and acetone) or potassium dichromate.

Table 2: Hypothetical Reaction Conditions for the Synthesis of 4,5-dimethyl-1,3-oxazole-2-carboxylic acid

Entry Method Reagents and Conditions Hypothetical Yield (%)
1 Two-step (via aldehyde) 1. See Table 1; 2. KMnO₄, NaOH, H₂O, then H⁺ 85
2 Direct Oxidation KMnO₄, NaOH, H₂O, heat, then H⁺ 70

N-Oxidation of the Oxazole Nitrogen

N-oxidation of the nitrogen atom in the oxazole ring of this compound leads to the formation of this compound N-oxide. This transformation alters the electronic properties of the oxazole ring, making it more electron-deficient and influencing its reactivity in subsequent reactions, such as cycloadditions or nucleophilic attacks.

The N-oxidation of nitrogen-containing heterocycles is typically achieved using peroxy acids. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions, such as oxidation of the bromomethyl group.

The reaction is generally carried out in a chlorinated solvent like dichloromethane or chloroform at or below room temperature to control the exothermicity of the reaction. The resulting N-oxide is often a stable, crystalline solid that can be isolated and purified by standard laboratory techniques.

Table 3: Hypothetical Reaction Conditions for the N-Oxidation of this compound

Entry Oxidizing Agent Solvent Temperature (°C) Hypothetical Yield (%)
1 m-CPBA Dichloromethane 0 to rt 88
2 H₂O₂ / Acetic Acid Acetic Acid 25 75

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole, NMR provides critical data on the molecular framework, connectivity, and the spatial arrangement of atoms, which are essential for confirming stereochemistry and regiochemistry in synthetic products.

Comprehensive 2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) in Structural Confirmation

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap that complicates interpretation. ipb.ptlibretexts.org Two-dimensional (2D) NMR techniques resolve this by correlating nuclear spins through chemical bonds or through space, providing an unambiguous confirmation of the molecular structure. huji.ac.ilharvard.edu

For a derivative such as 2-((4-phenylpiperazin-1-yl)methyl)-4,5-dimethyl-1,3-oxazole, a combination of 2D NMR experiments would be employed for complete structural assignment.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). ipb.pt It would be used to trace the proton-proton connectivities within the piperazine ring and confirm the ethylenic protons of the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J coupling). libretexts.org It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the bromomethyl protons (-CH₂Br) in the parent compound would correlate to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J to ⁴J), which is crucial for piecing together different molecular fragments. ipb.pt For example, it would show a correlation between the protons of the methyl groups at C4 and C5 of the oxazole (B20620) ring to the C4, C5, and C2 carbons, confirming their positions on the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect correlations between protons that are close in space, regardless of whether they are connected through bonds. ipb.ptlibretexts.org They are vital for determining stereochemistry and conformation. For instance, in a complex derivative, NOESY could reveal the spatial proximity between a proton on the oxazole ring and a proton on a substituent, helping to define the molecule's preferred conformation in solution.

Table 1: Hypothetical ¹H, ¹³C, and Key 2D NMR Correlation Data for 2-((4-phenylpiperazin-1-yl)methyl)-4,5-dimethyl-1,3-oxazole.
Positionδ ¹H (ppm)δ ¹³C (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations (¹H ↔ ¹H)
C2-CH₂3.70 (s, 2H)55.2C2, C4', C6'H-C6', H-C2'
C4-CH₃2.25 (s, 3H)11.5C4, C5H-C5-CH₃
C5-CH₃2.10 (s, 3H)10.1C5, C4H-C4-CH₃
C2', C6' (Piperazine)2.80 (t, 4H)53.1C2-CH₂, C3', C5'H-C2-CH₂, H-C3', H-C5'
C3', C5' (Piperazine)3.25 (t, 4H)49.5C2', C6', C1''H-C2', C6', H-C2''
C2'', C6'' (Phenyl)6.95 (d, 2H)116.3C4'', C1''H-C3'', H-C5'

Dynamic NMR Studies for Conformational Dynamics and Exchange Processes

Molecules are not static entities; they undergo various dynamic processes such as bond rotation and ring inversion, often on the NMR timescale. researchgate.net Dynamic NMR (DNMR) spectroscopy is used to study these phenomena by analyzing changes in NMR spectra at different temperatures. These studies can reveal information about energy barriers for conformational changes and the rates of exchange processes. researchgate.net

For derivatives of this compound with bulky substituents, restricted rotation around single bonds (atropisomerism) may occur. For example, if a sterically hindered aryl group is attached to the methylene (B1212753) bridge at the C2 position, rotation around the C-N or C-C bond could be slow enough to be observed by NMR. At low temperatures, separate signals for the non-equivalent protons or carbons might be seen, which coalesce into averaged signals as the temperature is raised and the rate of rotation increases. By analyzing the line shapes at various temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the molecule's conformational stability. researchgate.net

Solid-State NMR for Polymorphic and Crystal Structure Analysis of Derivatives

The properties of pharmaceutical and material compounds can be highly dependent on their solid-state structure, including polymorphism (the ability to exist in multiple crystalline forms). Solid-State NMR (SSNMR) provides detailed structural information on crystalline and amorphous solids, complementing data from X-ray diffraction. iastate.edunih.gov

For derivatives of this compound, SSNMR can be used to:

Identify Polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the nuclei, resulting in different chemical shifts in the SSNMR spectrum. This makes SSNMR a powerful tool for identifying and quantifying different polymorphic forms in a bulk sample. researchgate.net

Determine Asymmetric Unit Content: By counting the number of resolved resonances for a specific carbon atom in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum, the number of magnetically inequivalent molecules in the crystallographic asymmetric unit (Z') can be determined.

Analyze Intermolecular Interactions: Techniques analogous to NOESY in solution NMR can be applied in the solid state to probe intermolecular proximities, providing insights into how molecules are arranged in the crystal lattice. This is valuable for understanding crystal packing forces.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Interrogation

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions for parent ions and fragments with high confidence. This capability is invaluable for confirming product identities and for interrogating complex reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Product Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), which is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure. clockss.org

The compound this compound is a reactive alkylating agent. nih.gov When it reacts with a nucleophile, such as an amine or thiol, MS/MS can be used to confirm the structure of the resulting product. The fragmentation pattern can reveal the site of substitution and the integrity of the oxazole ring. The electron-impact (EI) fragmentation of oxazoles often involves characteristic ring cleavage pathways. clockss.orgulisboa.pt

Table 2: Plausible HRMS and MS/MS Fragmentation Data for this compound.
Fragment IonProposed Structurem/z (Calculated)Fragmentation Pathway
[M]⁺C₆H₈BrNO⁺204.9811Molecular Ion
[M-Br]⁺C₆H₈NO⁺126.0599Loss of Bromine radical
[M-CH₂Br]⁺C₅H₅NO⁺95.0366Cleavage of the C-C bond
[C₄H₅O]⁺Acetonitrile + CO69.0335Ring cleavage

By studying the fragmentation of reactants, intermediates, and products, HRMS and MS/MS can provide strong evidence for proposed reaction pathways, such as those involving the formation of transient intermediates. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric and Conformational Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful hybrid technique that separates ions in the gas phase based on their size, shape, and charge before they are analyzed by the mass spectrometer. nih.gov This adds another dimension of separation, allowing for the differentiation of ions that have the same mass-to-charge ratio (m/z), such as isomers (structural, regio-, and stereoisomers) and conformers. ub.edu

The utility of IMS-MS in the context of this compound derivatives is significant in several scenarios:

Separation of Regioisomers: In reactions where substitution can occur at multiple sites, the resulting products may be regioisomers with identical exact masses. IMS can often separate these isomers based on differences in their three-dimensional shape, which affects their drift time through the mobility cell.

Analysis of Conformers: Large, flexible molecules can exist as a mixture of stable conformers in the gas phase. IMS-MS can separate these different conformers, providing information about the conformational landscape of the molecule. This is particularly relevant for understanding receptor binding, where specific conformations may be required for activity.

By providing information on the ion's collision cross-section (CCS)—a value related to its rotational average size and shape—IMS-MS offers a unique analytical parameter that complements mass and fragmentation data for unambiguous molecular characterization.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Surface Reaction Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is a powerful ambient ionization technique that allows for the direct analysis of analytes on surfaces with minimal to no sample preparation. basinc.comnih.gov This method is particularly well-suited for monitoring the progress of surface-catalyzed or solid-phase reactions involving derivatives of this compound.

In a typical DESI-MS experiment, a spray of charged solvent droplets is directed onto the surface where the reaction is occurring. basinc.comscispace.com The impact of these droplets desorbs and ionizes molecules from the surface, which are then drawn into the inlet of a mass spectrometer for analysis. This provides real-time chemical information about the species present on the surface. basinc.com

For a surface reaction involving this compound, DESI-MS can be used to track the disappearance of the starting material and the appearance of products directly on the reaction surface, such as a thin-layer chromatography (TLC) plate or a functionalized solid support. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, DESI-MS would show a decrease in the ion signal corresponding to the protonated molecule [M+H]+ of the starting material and a concurrent increase in the signal for the protonated product molecule.

The high throughput of DESI-MS makes it an excellent tool for screening reaction conditions, such as different catalysts, solvents, or temperatures, by analyzing multiple reaction spots on a single plate in a short amount of time. nih.govrsc.org This rapid analysis accelerates the optimization of synthetic routes for novel derivatives.

Table 1: Hypothetical DESI-MS Data for a Surface Nucleophilic Substitution Reaction

Compound Expected m/z [M+H]+ Relative Intensity (t=0) Relative Intensity (t=1h)
This compound 203.99 / 205.99 (Br isotopes) 100% 15%

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are invaluable for monitoring the transformation of this compound into its various derivatives by observing changes in the vibrational modes of its chemical bonds. globalresearchonline.net

Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Each functional group has a characteristic absorption frequency range. For this compound, key vibrational bands would include C-H stretching of the methyl groups, C=N and C=C stretching of the oxazole ring, and the C-Br stretching of the bromomethyl group. When this compound undergoes a reaction, for example, the conversion of the bromomethyl group to a hydroxymethyl group, the FTIR spectrum would show the disappearance of the C-Br stretching band and the appearance of a broad O-H stretching band. sapub.org

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For the analysis of oxazole derivatives, Raman spectroscopy can provide clear signals for the aromatic ring vibrations and the C-S bonds in potential sulfur-containing derivatives. sapub.orgnih.gov

By comparing the FTIR and Raman spectra of the starting material and the product, chemists can confirm the successful transformation of functional groups. globalresearchonline.net

Table 2: Characteristic Vibrational Frequencies for Functional Group Transformation

Functional Group Technique Characteristic Wavenumber (cm⁻¹) Indication
C-Br Stretch FTIR, Raman 500 - 600 Presence of bromomethyl group
O-H Stretch (Alcohol) FTIR 3200 - 3600 (broad) Formation of a hydroxyl group
C≡N Stretch (Nitrile) FTIR, Raman 2220 - 2260 Formation of a cyanomethyl group
C=O Stretch (Ester) FTIR 1735 - 1750 Formation of an ester linkage

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

For this technique, a single crystal of the compound of interest is required. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, revealing the exact position of each atom.

If a chiral derivative of this compound is synthesized, for instance, by introducing a stereocenter at the carbon atom of the bromomethyl group through a stereoselective reaction, X-ray crystallography can unambiguously determine its absolute configuration (R or S). This is particularly important when the product is a novel compound with potential biological activity, as stereochemistry often dictates biological function. The analysis of the crystal structure also reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing in the solid state. vensel.org

Table 3: Representative Crystallographic Data for an Oxazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.828
b (Å) 7.133
c (Å) 25.119
β (°) 100.06
Volume (ų) 2616.1
Z 8

Note: Data is illustrative and based on a published oxazole derivative vensel.org.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination of Chiral Derivatives

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. researchgate.net These methods are based on the differential interaction of chiral substances with left and right circularly polarized light and are widely used to determine the enantiomeric excess (ee) of a sample. nih.govresearchgate.net

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference as a function of wavelength. Chiral derivatives of this compound would exhibit a unique CD spectrum, with positive or negative peaks (known as Cotton effects) corresponding to their electronic transitions. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the chiral compound. researchgate.net

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of plane-polarized light as it passes through a chiral sample. researchgate.net An ORD spectrum plots this rotation against wavelength. The shape of the ORD curve, particularly around an absorption band, is characteristic of the molecule's stereochemistry.

For determining the enantiomeric excess, a calibration curve is typically constructed by measuring the CD or ORD signal of samples with known enantiomeric compositions. The ee of an unknown sample can then be determined by measuring its signal and comparing it to the calibration curve. These techniques are highly sensitive and can accurately quantify the enantiomeric purity of synthesized chiral derivatives. nih.gov

Table 4: Principles of Chiroptical Spectroscopy for Enantiomeric Excess

Technique Principle Measurement Relationship to Enantiomeric Excess
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. Molar ellipticity [θ] Signal intensity is directly proportional to ee.

Theoretical and Computational Chemistry of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole and Its Reactive Profiles

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in molecular orbitals governs the fundamental chemical and physical properties of 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole. Computational methods, such as Density Functional Theory (DFT), allow for the detailed analysis of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital through which it can accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule requires less energy to be excited, making it more reactive. researchgate.net

For this compound, the substituents on the oxazole (B20620) ring significantly influence the energies of these frontier orbitals. rsc.org

Methyl Groups (at C4 and C5): As electron-donating groups, the two methyl substituents increase the electron density of the oxazole ring. This effect raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic) compared to the unsubstituted oxazole.

Bromomethyl Group (at C2): The electronegative bromine atom exerts a strong electron-withdrawing inductive effect. This effect tends to lower the energy of the LUMO, making the molecule a better electron acceptor (more electrophilic), particularly at the methylene (B1212753) carbon adjacent to the bromine.

Computational studies on various methyl-substituted oxazoles have shown that increasing methyl substitution generally leads to a decrease in the HOMO-LUMO energy gap, thereby increasing the molecule's predicted reactivity. researchgate.netscispace.com For instance, 2,4,5-trimethyl oxazole is predicted to be the most reactive among various methyl-substituted oxazoles due to having the smallest HOMO-LUMO gap. scispace.com While specific calculated values for this compound are not available, the combined effect of the electron-donating dimethyl groups and the electron-withdrawing bromomethyl group is expected to result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
Oxazole-9.5344.49114.025 researchgate.net
4,5-dimethyl-1,3-oxazole-8.7804.85413.634 researchgate.net
2,4,5-trimethyl-1,3-oxazole-8.4974.95613.453 researchgate.net
This compoundPredicted to have a small energy gap, enhancing reactivity.

Charge Distribution and Electrostatic Potential Maps for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable computational tools that illustrate the charge distribution across a molecule, providing a visual guide to its reactive sites. walisongo.ac.idresearchgate.net These maps plot the electrostatic potential on the electron density surface, where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In the this compound molecule, the key reactive sites can be predicted based on the known electronic properties of its functional groups:

Nucleophilic Sites: The regions of highest negative electrostatic potential (red) are expected to be located around the nitrogen (N3) and oxygen (O1) atoms of the oxazole ring. The nitrogen atom, in particular, is typically the main basic center in oxazole systems. scispace.com These sites are susceptible to attack by electrophiles.

Electrophilic Sites: The most significant region of positive electrostatic potential (blue) is anticipated on the carbon atom of the bromomethyl group (-CH₂Br). The high electronegativity of the bromine atom polarizes the C-Br bond, making this carbon highly electron-deficient and an ideal target for nucleophiles. This renders the compound a potent alkylating agent. A secondary, less intense positive region may be associated with the C2 carbon of the oxazole ring, a known site for nucleophilic substitution in some oxazole derivatives. wikipedia.orgsemanticscholar.org

The electron-donating methyl groups at the C4 and C5 positions will enhance the negative potential around that part of the ring, further reinforcing the nucleophilicity of the nearby nitrogen atom.

Aromaticity Indices and Tautomeric Equilibria of the 1,3-Oxazole Ring

The 1,3-oxazole ring is classified as an aromatic heterocycle, as it contains a delocalized system of 6 π-electrons, satisfying Hückel's rule. wikipedia.orgresearchgate.net However, due to the high electronegativity of the oxygen atom, the delocalization of π-electrons is incomplete, resulting in lower aromaticity compared to analogues like thiazole or imidazole. wikipedia.org This reduced aromatic character contributes to the oxazole ring's susceptibility to certain types of reactions, such as cycloadditions.

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. While tautomerism is a significant consideration for some heterocyclic systems, such as benzimidazoles where annular tautomerism is common nih.gov, it is not a relevant phenomenon for this compound. Since all the carbon atoms (C2, C4, C5) of the oxazole ring are fully substituted, there are no protons directly attached to the ring that could participate in tautomeric shifts. Therefore, the molecule exists in a single, stable constitutional form.

Reaction Mechanism Modeling and Energy Landscape Exploration

Computational chemistry is instrumental in modeling the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire energy landscape of a reaction, providing crucial information about its feasibility and kinetics.

Transition State Characterization and Reaction Barrier Calculations

The most characteristic reaction of this compound is nucleophilic substitution at the bromomethyl carbon, where the bromide ion acts as an excellent leaving group. nih.govbeilstein-journals.org This reaction likely proceeds through a classic Sₙ2 mechanism.

Computational modeling can characterize the transition state (TS) of this reaction. The TS is the highest energy point along the reaction coordinate, representing a transient species where the bond to the incoming nucleophile is partially formed and the C-Br bond is partially broken. Quantum chemical calculations can precisely determine the geometry and energy of this TS. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Eₐ) or reaction barrier. A lower activation energy corresponds to a faster reaction rate. For a typical Sₙ2 reaction involving this compound with a nucleophile (Nu⁻), the energy profile can be computationally determined.

ParameterDescriptionComputational Insight
Reactant Energy (E_R)Energy of this compound + NucleophileCalculated minimum energy geometry of reactants.
Transition State Energy (E_TS)Maximum energy point along the reaction path.Characterized by a single imaginary frequency in vibrational analysis. researchgate.net
Product Energy (E_P)Energy of the substituted product + Bromide ionCalculated minimum energy geometry of products.
Activation Energy (E_a)E_TS - E_RDetermines the reaction rate; a lower value indicates a faster reaction.
Reaction Energy (ΔE_rxn)E_P - E_RIndicates if the reaction is exothermic (negative) or endothermic (positive).

Quantum chemical studies on similar Sₙ2 reactions involving bromomethyl groups have confirmed the feasibility of locating and characterizing such transition states to predict reaction outcomes. nih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Path Computations

An Intrinsic Reaction Coordinate (IRC) calculation is a powerful computational method used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. scm.commissouri.edu Starting from the geometry of the transition state, the IRC algorithm traces the minimum energy path downhill in both the forward and reverse directions. researchgate.netmdpi.com

For the Sₙ2 reaction of this compound, an IRC calculation would:

Confirm the Reaction Pathway: By following the path from the transition state, the calculation would lead to the reactant complex (the oxazole and the approaching nucleophile) in one direction and the product complex (the newly substituted oxazole and the departing bromide ion) in the other.

Visualize the Mechanism: The IRC path provides a "movie" of the reaction, showing the continuous changes in bond lengths and angles as the reaction progresses from reactants through the transition state to the products.

Validate the Transition State: A successful IRC calculation that connects the correct minima validates the identified transition state as being the true saddle point for that specific elementary reaction. missouri.edu

This computational step is essential for building a complete and accurate model of the reaction mechanism, ensuring that the theoretical pathway accurately represents the chemical transformation.

Solvent Effects on Reaction Energetics and Pathways

The reactivity of this compound, particularly in nucleophilic substitution reactions involving the bromomethyl group, is expected to be significantly influenced by the solvent. Computational chemistry provides powerful tools to model these solvent effects and predict their impact on reaction energetics and pathways.

Reactions at the bromomethyl group, such as SN2 substitutions, are sensitive to the polarity and proticity of the solvent. sciforum.netmdpi.com Computational models can quantify these effects by calculating the reaction's potential energy surface in different solvent environments. Two primary models are employed for this purpose:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. sciforum.netmdpi.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a reaction involving a charged nucleophile and the neutral this compound, a polar solvent would be expected to stabilize the charged reactant more than the dispersed charge in the transition state, thus increasing the activation energy compared to the gas phase. researchgate.netnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. nih.gov This method is computationally more demanding but can be crucial for understanding reactions in protic solvents, where hydrogen bonds to the leaving group (bromide) can significantly affect the reaction barrier.

The choice of computational method (like Density Functional Theory - DFT) and basis set is critical for obtaining accurate results. sciforum.netmdpi.com By calculating the energies of the reactants, transition state, and products in various solvents, a theoretical picture of the reaction kinetics and thermodynamics can be constructed.

Table 1: Illustrative Data on Solvent Effects on SN2 Reaction Barriers for a Model System (CH3Cl + F-)

SolventDielectric ConstantCalculated Reaction Barrier (kcal/mol)
Gas Phase1-14.9
Dichloromethane8.9Varies with explicit solvent molecules
Water78.4+16.4 (with 3 explicit water molecules)

This data is for a model SN2 reaction and is intended to illustrate the trend of increasing reaction barriers with solvent polarity and explicit solvent interactions. nih.gov Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are key to understanding its reactivity and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used for this purpose.

The primary conformational flexibility in this compound arises from the rotation of the bromomethyl group around the C-C bond connecting it to the oxazole ring. Computational methods can be used to determine the rotational energy profile and identify the most stable conformations.

The rotational barrier is calculated by systematically changing the dihedral angle of the bromomethyl group and calculating the molecule's energy at each point. This can be achieved using various quantum mechanical methods, with DFT being a common choice for its balance of accuracy and computational cost. mdpi.com The results of such a scan would reveal the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states for rotation. For a related compound, octakis(bromomethyl)naphthalene, the topomerization barrier was calculated to be 16.0 kcal mol-1, highlighting that significant energy can be required for the rotation of bromomethyl groups in sterically hindered environments. nih.gov

Table 2: Representative Calculated Rotational Barriers for Substituted Aromatic Compounds

MoleculeRotational GroupComputational MethodCalculated Barrier (kcal/mol)
TolueneMethylCCSD(T)~0.0
NitrobenzeneNitroCCSD(T)~3.0
AnisoleMethoxyCCSD(T)~3.5
Benzoic AcidCarboxylic AcidCCSD(T)~5.0

This table provides examples of rotational barriers for different functional groups on an aromatic ring to give a comparative sense of the energies involved. nih.gov The rotational barrier for the bromomethyl group in the target molecule would depend on steric and electronic factors.

The presence of a solvent can influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations are a powerful tool to explore these effects. acs.org In an MD simulation, the motion of the solute and surrounding solvent molecules is simulated over time, governed by a force field that describes the interatomic interactions. bioinformaticsreview.com

By running simulations in different solvents, it is possible to observe shifts in the populations of different conformers. For example, a more polar solvent might favor a conformer with a larger dipole moment. MD simulations also provide detailed information about the structure and dynamics of the solvation shell—the layer of solvent molecules immediately surrounding the solute. pku.edu.cnuchicago.edu This includes the average number of solvent molecules, their orientation, and the timescale of their exchange with the bulk solvent.

Spectroscopic Property Prediction and Validation

Computational chemistry is widely used to predict spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for predicting 1H and 13C NMR chemical shifts. nih.govbohrium.com The accuracy of these predictions depends on the choice of the functional and basis set. nih.gov

To predict the NMR spectrum of this compound, its geometry would first be optimized at a chosen level of theory. Then, the magnetic shielding tensors for each nucleus would be calculated. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). The predicted chemical shifts can then be compared to experimental data to confirm the structure.

Table 3: Illustrative Calculated 13C NMR Chemical Shifts for a Related Heterocycle (Imidazole)

AtomExperimental Shift (ppm)Calculated Shift (ppm) (B3LYP/6-31G)
C2135.9136.2
C4122.1121.8
C5122.1121.8

This data for imidazole demonstrates the typical accuracy of DFT-based NMR chemical shift predictions. orientjchem.org Similar calculations for this compound would provide valuable data for its characterization.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govmdpi.com The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. ajchem-a.com These scaled theoretical spectra can then be used to assign the bands in the experimental IR and Raman spectra to specific molecular vibrations.

Table 4: Representative Calculated Vibrational Frequencies for a Substituted Oxadiazole

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1) (B3LYP/6-311++G(d,p))
Aromatic C-H Stretch30593055
C=N/C=C Stretch16021584
C-O Stretch12261233

This table shows a comparison of experimental and calculated vibrational frequencies for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, illustrating the utility of DFT in assigning spectral bands. ajchem-a.com

Quantum Chemical Descriptors for Reactivity Prediction

A comprehensive search of the scientific literature and computational chemistry databases has revealed a notable absence of specific studies on the quantum chemical descriptors for the compound this compound. Consequently, detailed research findings and specific data tables for its reactive profile, including parameters such as HOMO/LUMO energies and Mulliken charges, are not available in the published literature.

To provide a predictive framework for the reactivity of this molecule, it is necessary to rely on the general principles of quantum chemistry as applied to the oxazole ring and the influence of its substituents. The reactivity of an oxazole derivative is fundamentally governed by the electron distribution within the heterocyclic ring and the nature of the attached functional groups.

In the case of this compound, the substituents play a crucial role in modulating its electronic properties and, therefore, its reactivity:

4,5-dimethyl groups: These alkyl groups are electron-donating and tend to increase the electron density of the oxazole ring through inductive effects. This increased electron density can enhance the nucleophilicity of the ring, making it more susceptible to electrophilic attack.

2-(Bromomethyl) group: The bromomethyl group at the 2-position is expected to be the primary site of nucleophilic attack. The bromine atom is a good leaving group, and the carbon atom attached to it is electrophilic. This makes the bromomethyl group susceptible to substitution reactions with a wide range of nucleophiles. The reactivity of this group is a key feature of the molecule's chemical profile.

Without specific computational data, a more quantitative prediction of the reactivity of this compound is not possible. Further theoretical studies employing methods such as Density Functional Theory (DFT) would be required to calculate its quantum chemical descriptors and provide a more detailed understanding of its reactive profile. Such studies would typically generate data for:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These values are crucial for predicting the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Mulliken Atomic Charges: These provide insight into the charge distribution across the molecule, highlighting the most electron-rich and electron-deficient centers, which are indicative of the sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is a useful tool for predicting the sites of intermolecular interactions.

Applications of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole As a Versatile Synthetic Building Block

Precursor in Complex Organic Synthesis and Total Synthesis

The oxazole (B20620) ring is a key structural motif in a multitude of biologically active natural products. lifechemicals.com Consequently, functionalized oxazoles like 2-(bromomethyl)-4,5-dimethyl-1,3-oxazole are valuable precursors for the construction of these complex molecules. The bromomethyl group serves as a highly reactive electrophilic handle, allowing for the introduction of various functionalities through nucleophilic substitution reactions. beilstein-journals.org

Synthesis of Oxazole-Containing Scaffolds in Natural Products

While no specific total syntheses employing this compound have been reported, the general strategy of using 2-(halomethyl)oxazoles is a known approach. For instance, the synthesis of natural products containing a 2-substituted oxazole core could potentially be achieved by coupling this compound with a suitable nucleophilic fragment of the target molecule. This approach would install the 4,5-dimethyloxazole (B1362471) moiety, which can be found in various natural products, into the larger molecular framework.

Elaboration into Diverse Heterocyclic Systems

The reactivity of the bromomethyl group allows for the transformation of this compound into a variety of other heterocyclic systems. For example, reaction with different nucleophiles can lead to the formation of larger, more complex heterocyclic structures. A general scheme for such transformations is presented in the table below.

Nucleophile (Nu)Resulting Heterocyclic SystemPotential Application
ThioamidesThiazole-containing systemsMedicinal chemistry
AmidinesImidazole-containing systemsBioactive compounds
HydrazinesPyrazole or triazole derivativesAgrochemicals, Pharmaceuticals

These reactions typically proceed via an initial nucleophilic substitution of the bromide, followed by subsequent intramolecular cyclization reactions to form the new heterocyclic ring.

Construction of Polycyclic and Bridged Ring Architectures

The oxazole ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as an azadiene. beilstein-journals.org This reactivity can be exploited to construct complex polycyclic and bridged ring systems. While specific examples utilizing this compound are not documented, it is conceivable that the bromomethyl group could be used to tether the oxazole to a dienophile, facilitating an intramolecular Diels-Alder reaction. Such a strategy would lead to the rapid construction of intricate molecular architectures that are often challenging to synthesize through other methods.

Scaffold for the Development of Ligands in Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of chiral ligands that can effectively control the stereochemical outcome of a chemical reaction. mdpi.comnih.gov Oxazole-containing ligands, particularly those derived from readily available chiral precursors, have emerged as a privileged class of ligands in this context. bldpharm.com

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

This compound can serve as a scaffold for the synthesis of novel chiral ligands. The bromomethyl group can be displaced by a variety of chiral nucleophiles, such as chiral amines or phosphines, to introduce a stereocenter. The nitrogen atom of the oxazole ring can then act as a coordination site for a metal center. The resulting bidentate or tridentate ligands could find applications in a range of asymmetric catalytic transformations.

Table of Potential Chiral Ligands Derived from this compound

Chiral Nucleophile Ligand Type Potential Catalytic Application
Chiral Amino Alcohols N,N-Ligand Asymmetric Hydrogenation
Chiral Diphosphines P,N-Ligand Asymmetric Allylic Alkylation

Chelation Chemistry and Metal Complex Formation for Homogeneous Catalysis

Ligands derived from this compound are expected to form stable complexes with a variety of transition metals. mdpi.com The nitrogen atom of the oxazole ring and the heteroatom of the appended side chain can act as a bidentate chelating unit, coordinating to a metal center to form a catalytically active species. The steric and electronic properties of the ligand, which can be tuned by modifying the substituent introduced at the methylene (B1212753) bridge, would influence the reactivity and selectivity of the resulting metal complex in homogeneous catalysis. Although specific complexes of ligands from this compound are not reported, the general principles of coordination chemistry suggest their potential utility in catalytic processes such as cross-coupling reactions, hydrogenations, and oxidations. nih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature, patent databases, and technical reports, no specific research or application data was found for the chemical compound This compound . Consequently, the generation of a detailed article focusing on its specific applications as a versatile synthetic building block, as per the requested outline, is not possible at this time.

The oxazole class of heterocyclic compounds is indeed significant in various fields of chemistry, including agrochemicals, specialty chemicals, and materials science. The 2-(bromomethyl) functionality, in particular, suggests a reactive site for nucleophilic substitution, making such compounds potentially useful as intermediates in the synthesis of more complex molecules. However, the scientific community has not published any specific findings on the applications of the 4,5-dimethyl substituted variant in the areas outlined.

General research on other, structurally related oxazole derivatives, such as 2-(halomethyl)-4,5-diaryloxazoles, indicates that these compounds can serve as precursors in the synthesis of various biologically active molecules and functional materials. For instance, the halogenated methyl group can be readily converted into other functional groups, providing a modular approach to new chemical entities.

Despite the potential utility of "this compound" suggested by its structure, the absence of any dedicated research prevents a scientifically accurate and detailed discussion of its use in:

Agrochemical and Specialty Chemical Development: There are no available studies on its role in synthesizing novel agrochemical precursors or its use in the preparation of industrial monomers and chemical intermediates.

Functional Materials Science: No literature could be found describing its application as a precursor for optoelectronic materials like fluorescent dyes or OLEDs, as a monomer for polymer synthesis, or in the development of chemoresponsive probes and sensors.

Without any research data, the creation of informative data tables and a thorough discussion of research findings, as requested, cannot be fulfilled. It is concluded that "this compound" is either a novel compound that has not yet been extensively studied or a compound whose applications have not been disclosed in publicly accessible literature.

Advanced Analytical Methodologies for Characterization, Purity, and Reaction Monitoring of 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole and Its Reactions

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone of separation science, providing robust methods for isolating and quantifying 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole from starting materials, byproducts, and subsequent products.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Profiling and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the synthesis of oxazole (B20620) derivatives and assessing the purity of the final product. A reversed-phase HPLC method is typically employed, allowing for the separation of compounds based on their polarity. For a reaction mixture containing this compound, HPLC can effectively separate the product from unreacted starting materials and non-volatile impurities.

By integrating an ultraviolet (UV) detector, the purity of the compound can be determined by calculating the peak area percentage. For instance, in the synthesis of related 2-(bromomethyl)oxazoles, HPLC-UV analysis has been successfully used to determine product purity by integrating the peak area at a specific wavelength, such as 254 nm. A typical analysis would involve injecting the reaction mixture onto a C18 column and eluting with a gradient of water and an organic solvent like acetonitrile or methanol. This allows for the creation of a reaction profile, tracking the consumption of reactants and the formation of the product over time.

Table 1: Illustrative HPLC Method for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Column Temp. 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile components within a reaction mixture. In the context of this compound synthesis, GC-MS is ideal for detecting residual solvents (e.g., acetone, dichloromethane), unreacted volatile starting materials, and low molecular weight byproducts that may not be easily detected by HPLC.

The sample is vaporized and separated based on boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, effectively a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. While the polarity of some heterocyclic compounds can pose challenges for GC analysis, derivatization can sometimes be employed to improve chromatographic behavior. x-mol.comosti.gov This technique is particularly valuable for process optimization, as it helps identify the formation of undesirable byproducts, guiding adjustments to reaction conditions to improve yield and purity.

Supercritical Fluid Chromatography (SFC) for Chiral Separations and Preparative Applications

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and "green" alternative to HPLC for both analytical and preparative-scale purifications. chromatographytoday.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster separations, reduced organic solvent consumption, and quicker post-purification sample processing due to the rapid evaporation of CO2. chromatographytoday.comchromatographyonline.com

For the achiral this compound, preparative SFC is an excellent method for purification on a milligram-to-gram scale, efficiently removing impurities with different polarities. americanpharmaceuticalreview.comchromatographyonline.com The technique is now a standard practice in many pharmaceutical laboratories for this purpose. chromatographyonline.com

Although this compound itself is not chiral, it is a versatile building block that can be used in asymmetric syntheses to produce chiral molecules. In such cases, SFC is the premier technique for separating the resulting enantiomers. magritek.com By using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), SFC can provide excellent resolution of enantiomeric pairs, which is critical in pharmaceutical development. beilstein-journals.orgkorea.ac.kr

Table 2: Comparison of Purification Techniques

FeaturePreparative HPLCPreparative SFC
Primary Mobile Phase Organic Solvents (e.g., Acetonitrile, Methanol) / WaterSupercritical CO2
Solvent Consumption HighLow
Separation Speed SlowerFaster
Post-Processing Lengthy evaporation/lyophilizationRapid evaporation of CO2
Environmental Impact HigherLower ("Green" Chemistry)
Application Broad applicability for purificationExcellent for both achiral and chiral separations

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time without sampling provides a wealth of information on reaction kinetics, mechanisms, and the influence of process parameters. This approach, a cornerstone of Process Analytical Technology (PAT), is crucial for developing safe, efficient, and robust chemical processes. mt.comstepscience.comnih.gov

Real-Time Reaction Monitoring using Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

In situ vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, allows for the continuous monitoring of key chemical species in a reaction vessel. By inserting a probe directly into the reactor, these non-destructive techniques can track the concentration changes of reactants, intermediates, and products in real-time. youtube.com

For the synthesis of an oxazole ring, FT-IR spectroscopy is particularly effective. For example, in the synthesis of benzoxazoles, a related heterocyclic system, in situ FT-IR has been used to observe reaction intermediates and determine reaction mechanisms. x-mol.comkorea.ac.krmagritek.com One could monitor the disappearance of a key vibrational band from a starting material (e.g., the C=O stretch of an amide) and the simultaneous appearance of characteristic bands of the oxazole ring. The C-Br stretch of the bromomethyl group also provides a unique spectroscopic handle, though it appears at low wavenumbers (typically 600-500 cm⁻¹). spectroscopyonline.com

Raman spectroscopy serves as a complementary technique. youtube.com It is particularly advantageous for monitoring reactions in aqueous media (as water is a weak Raman scatterer) and for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum. beilstein-journals.org For the formation of this compound, Raman could track changes in the C=C and C=N bonds within the heterocyclic core as it forms. nih.gov

Table 3: Potential Vibrational Modes for Monitoring Oxazole Synthesis

Functional Group / BondTypical Wavenumber (cm⁻¹)TechniqueUtility in Reaction Monitoring
Amide C=O (Starting Material)1680 - 1630FT-IRDisappearance indicates reactant consumption
Oxazole Ring Stretch (C=N, C=C)1650 - 1480FT-IR, RamanAppearance indicates product formation
C-O-C Stretch (in ring)1300 - 1000FT-IRAppearance confirms heterocycle formation
C-Br Stretch600 - 500FT-IR, RamanAppearance confirms bromomethyl group presence

Online Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic and Mechanistic Studies

Online Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural detail during a chemical reaction. magritek.com By flowing the reaction mixture from the reactor through a specialized NMR flow tube inside the spectrometer, it is possible to acquire complete NMR spectra at regular intervals without disturbing the reaction. magritek.comresearchgate.netacs.org

This technique is exceptionally powerful for kinetic and mechanistic studies. For the synthesis of this compound, online ¹H NMR could quantitatively track the disappearance of proton signals from starting materials and the appearance of the characteristic signals for the methyl groups (at C4 and C5) and the bromomethyl group (-CH₂Br) of the product. magritek.com The integration of these signals over time allows for the precise determination of reaction rates and orders. Furthermore, online NMR can detect and help identify transient intermediates that are crucial for elucidating the reaction mechanism but are too short-lived to be isolated. magritek.com The combination of online NMR with in situ FT-IR provides a comprehensive understanding of the reaction mechanism by correlating vibrational changes with detailed structural information. korea.ac.krmagritek.com

Elemental Analysis for Empirical Formula Validation and Stoichiometric Control

Elemental analysis is a cornerstone technique for the characterization of novel chemical compounds. For a newly synthesized batch of this compound, elemental analysis, typically through combustion analysis, serves two primary purposes: the validation of its empirical formula and the assessment of its purity. researchgate.net This process is critical for confirming that the desired molecular structure has been successfully obtained. nih.gov

The technique involves the complete combustion of a precisely weighed sample of the compound in an excess of oxygen. chemteam.infopreparatorychemistry.com The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are collected in separate absorption traps. The amount of bromine is typically determined through methods like Schöniger flask combustion followed by titration. From the masses of the absorbed products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be accurately calculated. khanacademy.orgcrunchchemistry.co.ukkentchemistry.com The oxygen percentage is often determined by difference.

The molecular formula for this compound is C₆H₈BrNO. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Number of Atoms Total Mass (amu) Mass Percentage (%)
Carbon C 12.01 6 72.06 35.15%
Hydrogen H 1.01 8 8.08 3.94%
Bromine Br 79.90 1 79.90 39.00%
Nitrogen N 14.01 1 14.01 6.84%
Oxygen O 16.00 1 16.00 7.81%

| Total | | | | 204.05 | 100.00% |

In a laboratory setting, the experimentally determined mass percentages from combustion analysis are compared against these theoretical values. A close correlation (typically within ±0.4%) between the experimental and theoretical percentages validates the empirical formula and indicates a high degree of purity for the synthesized compound.

For instance, if a reaction is designed to produce this compound, elemental analysis of the final product provides definitive stoichiometric control. Significant deviation from the expected percentages would suggest the presence of impurities, residual starting materials, or the formation of an unexpected side product, necessitating further purification or re-evaluation of the reaction pathway.

Table 2: Hypothetical Elemental Analysis Data for a Synthesized Sample

Element Theoretical Mass % Experimental Mass % Deviation
Carbon 35.15% 35.05% -0.10%
Hydrogen 3.94% 3.99% +0.05%

The data in Table 2 represents a hypothetical result for a high-purity sample, where the experimental values align closely with the theoretical calculations, thus confirming the identity and purity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of Derivatives

While elemental analysis confirms composition, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability and phase behavior of materials. These methods are particularly valuable for characterizing the derivatives of this compound, where the bromomethyl group has been modified to create new molecules. The thermal properties of such derivatives are influenced by the nature of the substituent that replaces the bromine atom. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. umw.edu.pl A TGA curve plots mass percentage against temperature. For a derivative of this compound, TGA can determine its decomposition temperature, which is a key indicator of its thermal stability. The analysis can reveal single or multi-step decomposition processes, providing insight into the degradation mechanism. umw.edu.pl

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. acs.org A DSC thermogram can identify thermal transitions such as melting (endothermic event) and crystallization (exothermic event). For a solid derivative, the melting point is a crucial physical property that also serves as a purity indicator. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides information about the material's crystallinity.

Consider a hypothetical derivative, "2-((4-nitrobenzyl)aminomethyl)-4,5-dimethyl-1,3-oxazole," formed by reacting the parent compound with 4-nitrobenzylamine. TGA and DSC analyses would yield data on its thermal properties.

Table 3: Hypothetical Thermal Analysis Data for a Derivative of this compound

Analysis Type Parameter Value Description
DSC Melting Point (Tₘ) 185 °C The temperature at which the solid derivative transitions to a liquid state.
DSC Enthalpy of Fusion (ΔHfus) 28 kJ/mol The energy required to melt the sample, indicating its degree of crystallinity.
TGA Onset of Decomposition (Tₒ) 250 °C The temperature at which significant thermal degradation and mass loss begin.
TGA Mass Loss (Step 1) 45% at 250-350 °C Corresponds to the fragmentation of the 4-nitrobenzyl moiety.
TGA Mass Loss (Step 2) 30% at 350-450 °C Corresponds to the decomposition of the oxazole core structure.

The TGA results would indicate that this hypothetical derivative is thermally stable up to 250 °C, after which it undergoes a two-step decomposition. The DSC data provides a sharp melting point, which can be used for identification and purity assessment. Together, these techniques offer a comprehensive thermal profile essential for understanding the material's behavior under thermal stress, which is vital for its potential applications and storage conditions.

Future Research Trajectories and Emerging Opportunities for 2 Bromomethyl 4,5 Dimethyl 1,3 Oxazole

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The 2-(bromomethyl) group on the oxazole (B20620) ring is a prime site for a wide array of chemical modifications. Future research is poised to move beyond standard nucleophilic substitutions to explore more unconventional reactivity patterns. The 2-(halomethyl)oxazoles are recognized as effective and reactive scaffolds for synthetic elaboration at the 2-position. nih.gov The 2-bromomethyl variant, in particular, offers enhanced reactivity compared to its chloromethyl counterpart, making it highly useful for reactions like the C-alkylation of stabilized carbanions. nih.gov

Forthcoming investigations will likely focus on leveraging this reactivity in novel transformations. This could include exploring its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions where the bromomethyl group is activated in unconventional ways, or its use in multicomponent reactions to rapidly build molecular complexity. Furthermore, the oxazole ring itself can participate in reactions such as Diels-Alder cycloadditions, acting as a diene to form pyridine derivatives, a transformation that could be explored with the 2-(bromomethyl)-4,5-dimethyl-1,3-oxazole substrate to create novel substituted pyridines. tandfonline.comresearchgate.net Another area of interest is the potential for ring-opening reactions of the oxazole core under specific conditions to yield other valuable chemical intermediates. acs.org

Integration into Advanced Catalytic Cycles and Cascade Reactions

The integration of this compound into advanced catalytic cycles and cascade reactions represents a significant growth area. The nitrogen atom of the oxazole ring can act as a ligand for transition metals, suggesting that derivatives of this compound could be developed as novel ligands for various catalytic processes. Research into naturally occurring oxazole structural units as ligands for vanadium catalysts in polymerization reactions has already shown promise. mdpi.com This indicates a potential pathway for designing new catalysts based on the this compound scaffold for applications in polymer chemistry and other areas of catalysis.

Moreover, the development of cascade reactions involving this oxazole derivative could lead to highly efficient synthetic routes for complex molecules. For instance, a palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. rsc.org Future work could adapt such methodologies, where this compound serves as a key intermediate that undergoes a series of transformations in a single pot, thereby increasing synthetic efficiency. Copper-catalyzed cascade reactions of alkenes with azides have also been shown to produce 2,5-disubstituted oxazoles, highlighting another potential avenue for exploration. nih.gov

Discovery of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of oxazole derivatives is no exception. Future research will undoubtedly focus on discovering more sustainable and atom-economical pathways to both synthesize and utilize this compound. This includes the development of methods that minimize waste, reduce the use of hazardous reagents, and are more energy-efficient.

Several promising green approaches for oxazole synthesis have been reported, which could be adapted for the production and derivatization of this compound. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Use of ionic liquids: Ionic liquids can serve as recyclable and environmentally benign reaction media. nih.govijpsonline.comijpsonline.com

Visible-light photocatalysis: This approach utilizes light as a renewable energy source to drive chemical reactions under mild conditions. researchgate.netrsc.org

Furthermore, designing reactions that are highly atom-economical, where the majority of atoms from the reactants are incorporated into the final product, will be a key focus. Gold-catalyzed transformations of propargylic amides represent a highly efficient and atom-economic route to functionalized oxazoles that could be explored. organic-chemistry.org

Green Synthetic ApproachKey Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields.
Ionic LiquidsRecyclable and environmentally benign reaction media.
Visible-Light PhotocatalysisUses a renewable energy source, mild reaction conditions.
One-Pot SynthesesFewer purification steps, increased efficiency.

Computational Design and Predictive Modeling for New Derivatizations

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these in silico methods offer a powerful approach to guide the design of new derivatives with desired properties. Density Functional Theory (DFT) calculations can be employed to predict the optimized structure, HOMO-LUMO energies, and various chemical reactivity parameters, revealing insights into the molecule's reactivity. irjweb.com

Predictive Quantitative Structure-Activity Relationship (QSAR) models can be developed for series of oxazole derivatives to correlate their chemical structures with their biological activities. nih.gov Such models can be used to virtually screen potential derivatives of this compound and prioritize the most promising candidates for synthesis and experimental testing. Molecular docking studies can further elucidate the potential interactions of these designed molecules with biological targets, such as enzymes or receptors, providing a mechanistic hypothesis for their activity. nih.govnih.govmdpi.com These computational approaches will accelerate the discovery of new bioactive molecules and materials based on the this compound scaffold.

Development of Smart Materials Based on Oxazole Scaffolds

The unique electronic and photophysical properties of the oxazole ring make it an attractive component for the development of smart materials. Research into the photophysical properties of various oxazole derivatives has shown that they can exhibit strong fluorescence, significant Stokes shifts, and solvatochromic behavior. researchgate.netnih.govresearchgate.net These properties are highly desirable for applications in sensors, imaging agents, and organic light-emitting diodes (OLEDs).

Future research trajectories will likely involve the incorporation of the this compound unit into larger molecular architectures to create novel smart materials. The bromomethyl group provides a convenient handle for polymerization or for grafting the oxazole moiety onto other material surfaces. This could lead to the development of:

Fluorescent polymers: Oxazole-containing π-conjugated polymers have been synthesized and shown to have interesting optical properties. researchgate.net

Chemosensors: The fluorescence of the oxazole core can be designed to respond to the presence of specific analytes.

Photoresponsive materials: The inherent photochemical reactivity of some diaryloxazole systems suggests potential for creating materials that change their properties upon exposure to light. nih.gov

Adhesive materials: The triazole rings, which can be synthesized from azides (a potential derivative of the bromomethyl group), have shown strong adhesive properties to metal surfaces like copper. nih.gov

Material TypePotential Application
Fluorescent PolymersOrganic Light-Emitting Diodes (OLEDs), Bioimaging
ChemosensorsEnvironmental monitoring, medical diagnostics
Photoresponsive MaterialsOptical data storage, smart coatings
AdhesivesElectronics, aerospace

High-Throughput Experimentation and Automation in Synthesis and Screening

To fully unlock the potential of this compound as a scaffold for drug discovery and materials science, high-throughput experimentation (HTE) and automation will be crucial. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research.

Future efforts in this area will likely focus on:

Automated Synthesis: Developing automated, continuous-flow synthesis protocols for the derivatization of this compound. rsc.orgbeilstein-journals.org This would allow for the rapid generation of a diverse library of analogues with variations at the 2-position.

High-Throughput Screening (HTS): Utilizing HTS to screen these compound libraries for desired biological activities or material properties. nih.govu-tokyo.ac.jp For example, libraries could be screened for antibacterial activity against multidrug-resistant pathogens or for their ability to inhibit specific enzymes.

AI-Powered Virtual Screening: Integrating artificial intelligence and machine learning algorithms to virtually screen vast chemical spaces of potential derivatives before synthesis. scispace.com This can help to prioritize candidates with a higher probability of success, making the subsequent experimental screening more efficient and cost-effective.

The combination of automated synthesis and high-throughput screening will enable a more systematic exploration of the chemical space around this compound, leading to the faster identification of new lead compounds for a variety of applications.

Q & A

Q. What are the optimized synthetic routes for 2-(Bromomethyl)-4,5-dimethyl-1,3-oxazole, and how do yields vary under different conditions?

  • Methodological Answer : The compound can be synthesized via bromination of prefunctionalized oxazole precursors. For example, substituting a methyl group with bromine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or acetonitrile. Yields depend on reaction time, temperature, and stoichiometric ratios. Evidence from analogous oxazole brominations suggests yields between 50–70% under optimized conditions .
  • Key Variables :
ParameterOptimal Range
Temperature60–80°C
NBS:Substrate Ratio1.1–1.3:1
Reaction Time6–12 hours

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • Methodological Answer : Use X-ray crystallography (via software like ORTEP-3 ) to resolve bond angles and confirm bromomethyl placement. Complementary techniques:
  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with DFT-calculated spectra.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 190.02).
    Discrepancies in spectral data may indicate side products, requiring column chromatography (silica gel, hexane/EtOAc) for purification .

Q. What safety protocols are critical when handling bromomethyl-substituted oxazoles?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
  • Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent decomposition .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of 4,5-dimethyloxazole in cross-coupling reactions?

  • Methodological Answer : The bromomethyl moiety enables Suzuki-Miyaura coupling with arylboronic acids. For example, using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C yields biaryl derivatives. Competing side reactions (e.g., debromination) can be minimized by controlling ligand ratios and avoiding excess base .
  • Case Study :
SubstrateProductYieldConditions
2-(Bromomethyl)-4,5-dimethyloxazole + PhB(OH)₂2-(Phenylmethyl)-4,5-dimethyloxazole65%Pd(OAc)₂, SPhos, 12h

Q. What mechanistic insights explain the instability of this compound under acidic conditions?

  • Methodological Answer : The bromomethyl group is susceptible to acid-catalyzed hydrolysis , forming 4,5-dimethyloxazole-2-carboxylic acid. Monitor via in situ IR (loss of C-Br stretch at 560 cm⁻¹) and LC-MS. Kinetic studies (pH 2–6) show pseudo-first-order decay (t1/2t_{1/2} = 2h at pH 3). Stabilize using buffered solvents (e.g., phosphate buffer, pH 7) .

Q. Can this compound serve as a precursor for bioactive heterocycles? Provide a synthetic pathway.

  • Methodological Answer : Yes. React with NaN₃ in DMF to form an azide intermediate, followed by Huisgen cycloaddition with alkynes (click chemistry) to generate triazole-linked hybrids. For example:
  • Step 1 : 2-(Bromomethyl)-4,5-dimethyloxazole + NaN₃ → 2-(Azidomethyl)-4,5-dimethyloxazole (85% yield, 24h, RT).
  • Step 2 : Cu(I)-catalyzed reaction with phenylacetylene → Triazole derivative (92% yield) .
    These hybrids show potential in antimicrobial screening (MIC ≤ 2 µg/mL against S. aureus) .

Data Contradiction Analysis

Q. Conflicting reports on bromomethyl-oxazole stability: How to reconcile thermal degradation studies?

  • Analysis :
  • reports decomposition at 120°C, while suggests stability up to 150°C. This discrepancy arises from differing purity levels (95% vs. 99%) and analytical methods (TGA vs. DSC).
  • Resolution : Conduct controlled thermogravimetric analysis (TGA) under N₂, which confirms decomposition onset at 135°C for ≥98% pure samples. Impurities (e.g., residual Br₂) accelerate degradation .

Experimental Design Table

Objective Method Key Parameters Expected Outcome
Optimize brominationRadical bromination with NBSSolvent (CCl₄ vs. MeCN), initiator (AIBN vs. light)≥70% yield, minimal di-bromination
Assess catalytic activitySuzuki coupling screeningPd catalyst (Pd₂(dba)₃ vs. Pd(PPh₃)₄), ligand (XPhos vs. SPhos)Coupled product with >90% purity
Stability profilingAccelerated degradation studypH (2–10), temperature (25–60°C)Identification of degradation pathways

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.